Cas no 1152844-70-6 (3-Methylfuran-2-carbonyl azide)

3-Methylfuran-2-carbonyl azide 化学的及び物理的性質
名前と識別子
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- 3-methylfuran-2-carbonyl azide
- 2-Furancarbonyl azide, 3-methyl-
- 3-Methylfuran-2-carbonyl azide
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- インチ: 1S/C6H5N3O2/c1-4-2-3-11-5(4)6(10)8-9-7/h2-3H,1H3
- InChIKey: SWJNVIPUASLLJU-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(C)=C1C(N=[N+]=[N-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 210
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 44.6
3-Methylfuran-2-carbonyl azide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68763-0.5g |
3-methylfuran-2-carbonyl azide |
1152844-70-6 | 0.5g |
$353.0 | 2023-02-13 | ||
Enamine | EN300-68763-0.25g |
3-methylfuran-2-carbonyl azide |
1152844-70-6 | 0.25g |
$188.0 | 2023-02-13 | ||
Enamine | EN300-68763-1.0g |
3-methylfuran-2-carbonyl azide |
1152844-70-6 | 1.0g |
$470.0 | 2023-02-13 | ||
Enamine | EN300-68763-2.5g |
3-methylfuran-2-carbonyl azide |
1152844-70-6 | 2.5g |
$923.0 | 2023-02-13 | ||
Enamine | EN300-68763-10.0g |
3-methylfuran-2-carbonyl azide |
1152844-70-6 | 10.0g |
$2024.0 | 2023-02-13 | ||
Enamine | EN300-68763-5.0g |
3-methylfuran-2-carbonyl azide |
1152844-70-6 | 5.0g |
$1364.0 | 2023-02-13 | ||
Enamine | EN300-68763-0.1g |
3-methylfuran-2-carbonyl azide |
1152844-70-6 | 0.1g |
$132.0 | 2023-02-13 | ||
Enamine | EN300-68763-0.05g |
3-methylfuran-2-carbonyl azide |
1152844-70-6 | 0.05g |
$88.0 | 2023-02-13 |
3-Methylfuran-2-carbonyl azide 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
3-Methylfuran-2-carbonyl azideに関する追加情報
Research Briefing on 3-Methylfuran-2-carbonyl azide (CAS: 1152844-70-6) in Chemical Biology and Pharmaceutical Applications
3-Methylfuran-2-carbonyl azide (CAS: 1152844-70-6) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, reactivity, and potential therapeutic uses, with a focus on peer-reviewed studies published within the last three years.
The compound's unique azide-functionalized furan scaffold enables its participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block for bioconjugation and drug discovery. A 2023 study in Journal of Medicinal Chemistry demonstrated its efficacy as a photoaffinity probe for target identification in proteomics research, showcasing its ability to form covalent bonds with biological targets upon UV irradiation.
Recent advances in synthetic methodologies have improved the yield and purity of 3-Methylfuran-2-carbonyl azide production. A 2022 publication in Organic Letters described a novel continuous-flow synthesis approach that enhances safety by minimizing azide accumulation, while achieving >90% yield at gram-scale. This development addresses previous challenges associated with handling azide compounds in batch processes.
In pharmaceutical applications, researchers have explored 3-Methylfuran-2-carbonyl azide as a precursor for heterocyclic compounds with potential bioactivity. A 2023 structure-activity relationship study in European Journal of Medicinal Chemistry reported that derivatives synthesized from this compound exhibited promising inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range.
The compound's stability profile has been systematically investigated, with recent findings published in Chemical Research in Toxicology (2024) indicating good thermal stability below 80°C but susceptibility to hydrolysis under acidic conditions. These properties guide appropriate storage conditions (anhydrous, -20°C) and handling protocols for research applications.
Emerging applications in materials science have expanded the utility of 3-Methylfuran-2-carbonyl azide beyond biological systems. A 2024 ACS Applied Materials & Interfaces study demonstrated its use in surface functionalization of nanoparticles for targeted drug delivery systems, leveraging both the azide group for conjugation and the furan moiety for additional π-π interactions.
Ongoing clinical investigations are exploring the safety profile of 3-Methylfuran-2-carbonyl azide derivatives, with preliminary results from in vitro toxicity studies showing favorable selectivity indices. However, researchers emphasize the need for comprehensive ADMET studies before therapeutic development can progress to advanced preclinical stages.
Future research directions highlighted in recent reviews include the development of chiral variants for asymmetric synthesis applications and exploration of its potential in bioorthogonal chemistry for live-cell imaging. The compound's versatility continues to make it a subject of active investigation across multiple disciplines within chemical biology and pharmaceutical sciences.
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